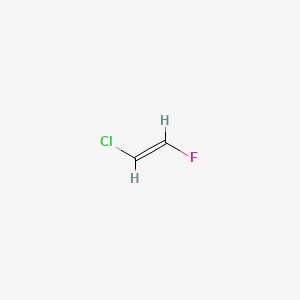

1-Chloro-2-fluoroethylene

Description

Significance and Research Context of Halogenated Ethenes in Molecular Science

Halogenated ethenes, a subgroup of halogenated organic compounds, are of considerable interest in molecular science. The introduction of halogen atoms into an organic molecule is a critical transformation in organic synthesis. rsc.org Halogenated compounds are prevalent, making up a significant portion of active pharmaceutical ingredients and agrochemicals. rsc.org Beyond their practical applications, the study of halogenated ethenes provides fundamental insights into molecular structure and properties.

The halogenation of a compound involves the introduction of one or more halogens, which can significantly alter its physical and chemical characteristics. wikipedia.org The reactivity of halogens varies, with fluorine and chlorine being more aggressive halogenating agents than bromine and iodine. wikipedia.org This difference in reactivity influences the outcomes of halogenation reactions and the properties of the resulting compounds. pearson.com

In molecular spectroscopy, the presence of halogens on a carbon atom can influence the vibrational frequencies of neighboring bonds, such as C-H bonds. spectroscopyonline.com The study of halogenated ethenes, like 1-chloro-2-fluoroethylene (B1583420), allows researchers to investigate these effects in detail. These molecules serve as model systems for understanding intramolecular forces, molecular geometry, and the electronic structure of larger, more complex halogenated compounds. The accurate determination of their geometric structures is key to a thorough understanding of their chemical and physical properties. aip.org

Isomeric Forms: cis-1-Chloro-2-fluoroethylene and trans-1-Chloro-2-fluoroethylene as Distinct Research Subjects

1-Chloro-2-fluoroethylene exists in two isomeric forms: cis-1-chloro-2-fluoroethylene and trans-1-chloro-2-fluoroethylene. These isomers have the same chemical formula, C₂H₂ClF, but differ in the spatial arrangement of the chlorine and fluorine atoms across the carbon-carbon double bond. This difference in geometry leads to distinct physical and chemical properties, making them separate subjects of research interest.

The two isomers have been the focus of numerous experimental and theoretical investigations aimed at characterizing their molecular structures and properties. aip.orgrsc.org Techniques such as microwave spectroscopy and ab initio quantum chemical calculations have been employed to determine their equilibrium structures with high accuracy. rsc.orgaip.orgaip.org For instance, the microwave spectrum of cis-1-chloro-2-fluoroethylene was analyzed to determine its rotational constants. aip.org Similarly, the millimeter-wave spectra of the trans isomer and its isotopologues have been observed and analyzed for the first time to determine its molecular constants. aip.orgnih.gov

The distinct nature of these isomers is further highlighted by studies on their thermodynamic stability and vibrational spectra. Research has shown that for 1-chloro-2-fluoroethylene, the cis isomer is energetically lower (more stable) than the trans isomer. researchgate.net Furthermore, detailed vibrational analyses have been performed for both isomers and their deuterated modifications to establish their potential constants. acs.org The investigation into the nuclear quadrupole hyperfine structure in the rotational transitions of cis-1-chloro-2-fluoroethylene also underscores the depth of research into its specific properties. researchgate.net The ability to study both isomers with the same high level of accuracy provides a rigorous basis for comparing their structural differences. aip.orgaip.org

Below are data tables summarizing key structural parameters for both isomers based on experimental and theoretical research.

Table 1: Equilibrium Geometries of trans- and cis-1-Chloro-2-fluoroethylene

| Parameter | trans-1-Chloro-2-fluoroethylene | cis-1-Chloro-2-fluoroethylene |

| Bond Distances (Å) | ||

| r(C=C) | 1.329 | 1.326 |

| r(C-Cl) | 1.716 | 1.725 |

| r(C-F) | 1.348 | 1.357 |

| r(C-H) of CHCl | 1.080 | 1.079 |

| r(C-H) of CHF | 1.079 | 1.077 |

| Bond Angles (deg) | ||

| ∠(Cl-C=C) | 121.9 | 124.6 |

| ∠(F-C=C) | 120.7 | 124.9 |

| ∠(H-C=C) of CHCl | 122.2 | 120.8 |

| ∠(H-C=C) of CHF | 124.0 | 121.7 |

| Data sourced from theoretical calculations at the CCSD(T) level. aip.org |

Table 2: Experimental Rotational Constants for the Main Isotopologues (MHz)

| Rotational Constant | trans-³⁵ClHC=CHF | cis-³⁵ClHC=CHF |

| A | 21251.7 | 16405.9 |

| B | 3217.4 | 3756.05 |

| C | 2789.2 | 3052.67 |

| Data sourced from microwave spectroscopy studies. aip.orgaip.org |

Structure

3D Structure

Properties

IUPAC Name |

(E)-1-chloro-2-fluoroethene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2ClF/c3-1-2-4/h1-2H/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTKHTBWXSHYCGS-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=CCl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=C/Cl)\F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2ClF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501300430 | |

| Record name | Ethene, 1-chloro-2-fluoro-, (1E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501300430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

80.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2268-32-8, 460-16-2 | |

| Record name | Ethene, 1-chloro-2-fluoro-, (1E)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2268-32-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethylene, 1-chloro-2-fluoro-, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002268328 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethene, 1-chloro-2-fluoro-, (1E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501300430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chloro-2-fluoroethylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.642 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Derivatization Strategies for 1 Chloro 2 Fluoroethylene

Established Synthetic Routes to 1-Chloro-2-fluoroethylene (B1583420)

The synthesis of 1-chloro-2-fluoroethylene can be achieved through several established chemical pathways. These methods primarily involve the manipulation of halogenated precursors through addition, elimination, or substitution reactions.

The hydrofluorination of chloroacetylene presents a direct route to 1-chloro-2-fluoroethylene. This reaction involves the addition of hydrogen fluoride (B91410) (HF) across the triple bond of chloroacetylene. The interaction between chloroacetylene and substituted benzenes has been studied, revealing non-covalent π...ClC2H interactions. researchgate.net The strength of this interaction can be influenced by substituents on the benzene (B151609) ring. researchgate.net

Another common approach is the fluorination of dichloroethene derivatives. For instance, the reaction of 1,2-dichloroethene with fluorinating agents can yield 1-chloro-2-fluoroethylene. The cis and trans isomers of 1,2-dichloroethene can both be used as starting materials. thieme-connect.de The reaction conditions, including the choice of catalyst and temperature, are crucial in controlling the selectivity and yield of the desired product. The use of catalysts like iron, magnesium, calcium, nickel, zinc, palladium, lithium, or sodium has been reported for dehydrochlorination reactions leading to fluorinated ethenes. beilstein-journals.org

Reductive dehalogenation is a key method for synthesizing 1-chloro-2-fluoroethylene, particularly for isotopically labeled variants. This process typically involves the removal of halogen atoms from a more highly halogenated precursor. A notable example is the chlorination of 1-bromo-2-fluoroethylene to produce 1-bromo-1,2-dichloro-2-fluoroethane, which is then subjected to reductive dehalogenation to afford 1-chloro-2-fluoroethylene. tandfonline.comtandfonline.comresearchgate.net This method is particularly suitable for producing the 37Cl isotopically enriched form of the compound. tandfonline.comtandfonline.comresearchgate.net The reaction of dibromides with metals like iron and zinc can lead to the formation of E:Z olefin mixtures. researchgate.net

Synthesis of Isotopically Enriched 1-Chloro-2-fluoroethylene and its Derivatives

The preparation of isotopically labeled compounds is crucial for various spectroscopic and mechanistic studies. Natural chlorine is a mixture of two stable isotopes, ³⁵Cl (75.4%) and ³⁷Cl (24.6%). tandfonline.com

A method for the microscale preparation of ³⁷Cl-enriched 1-chloro-2-fluoroethylene has been developed. tandfonline.comtandfonline.com This process involves the chlorination of 1-bromo-2-fluoroethylene with ³⁷Cl₂ to form 1-bromo-1,2-di(³⁷Cl)chloro-2-fluoroethane. tandfonline.com Subsequent reductive 1,2-elimination of Br³⁷Cl from this intermediate yields a Z-E diastereoisomeric mixture of 1-(³⁷Cl)chloro-2-fluoroethylene. tandfonline.com This procedure has been successfully employed to produce the compound on a 3.8 mmol scale with an estimated yield of 79%. tandfonline.comtandfonline.com The key intermediate, 1-bromo-2-fluoroethylene, can be prepared from 1,1,2,2-tetrabromoethane. tandfonline.com The synthesis of various ³⁷Cl-labeled polychlorinated biphenyls (PCBs) has also been achieved through the chlorination of biphenyl (B1667301) with isotopically enriched chlorine gas. researchgate.net

| Starting Material | Reagents | Intermediate | Product | Scale | Yield | Reference |

| 1-bromo-2-fluoroethylene | ³⁷Cl₂ | 1-bromo-1,2-di(³⁷Cl)chloro-2-fluoroethane | 1-(³⁷Cl)chloro-2-fluoroethylene | 3.8 mmol | 79% | tandfonline.comtandfonline.com |

Derivatization of 1-Chloro-2-fluoroethylene in Organic Synthesis

1-Chloro-2-fluoroethylene serves as a versatile building block in organic synthesis, enabling the creation of more complex fluorinated molecules. Both the (Z)- and (E)-isomers are available and exhibit different reactivities. cymitquimica.com

The presence of both chlorine and fluorine atoms on the double bond allows for selective transformations. For instance, the isomers of 1-chloro-2-fluoroethylene can undergo cycloaddition reactions. The compound is also used in the synthesis of copolymers. Recent developments have shown that 1,2-dichloro-1-fluoroethene can be used in catalytic strategies for the diastereodivergent synthesis of trisubstituted olefins bearing a fluoro,chloro-substituted terminus. nih.gov This approach provides access to a wide range of functionalized trisubstituted alkenyl fluorides. nih.gov The reactivity of pentafluorophenyl-lithium with chlorofluoro-olefins has been studied, leading to various substitution products. rsc.org

Pathways for Advanced Fluorinated Organic Compound Synthesis

1-Chloro-2-fluoroethylene serves as a versatile building block in the synthesis of more complex fluorinated organic molecules. Its reactivity, dictated by the double bond and the presence of two different halogen atoms, allows for a variety of transformations, particularly cycloaddition reactions.

One of the key synthetic pathways involves the [2+2] cycloaddition of 1-chloro-2-fluoroethylene with fluorinated dienes. Research has shown that at elevated temperatures (150-200°C), 1,1-difluoro-1,3-butadiene (B14742822) reacts with chlorotrifluoroethylene (B8367) (an analogue of 1-chloro-2-fluoroethylene) to yield 1:1 addition products through a 3,4-cycloaddition mechanism. acs.org Similarly, 1,1,2-trifluoro-1,3-butadiene (B8816262) reacts with chlorotrifluoroethylene to give cycloaddition products. acs.org These reactions are significant as they construct fluorinated vinylcyclobutane rings, which are valuable intermediates for further chemical elaboration. The process is thought to proceed through a bifunctional, diradical intermediate. acs.org

The structures of the resulting complex fluorinated compounds are typically elucidated using nuclear magnetic resonance (NMR) and infrared spectroscopy. acs.org Beyond cycloadditions, 1-chloro-2-fluoroethylene can undergo other addition reactions. For instance, the addition of halogens like chlorine across the double bond can yield saturated polyhalogenated ethanes, such as 1,2-dichloro-1,2-difluoroethane. beilstein-journals.org These pathways demonstrate the utility of 1-chloro-2-fluoroethylene in creating diverse and structurally advanced fluorinated compounds.

Role as a Precursor in Specialty Chemical and Materials Development

The unique chemical structure of 1-chloro-2-fluoroethylene makes it a valuable precursor in the development of specialty chemicals and high-performance materials, particularly fluoropolymers.

A primary application of 1-chloro-2-fluoroethylene is as a monomer or comonomer in polymerization reactions. It is used in the production of polymers such as polyvinylidene fluoride (PVDF) and polyvinyl chloride (PVC). guidechem.com The incorporation of the chlorofluoroethylene unit into a polymer chain can modify the material's properties. For example, (Z)-1-chloro-2-fluoroethylene can be copolymerized with vinylidene fluoride, highlighting its role in creating tailored copolymers with specific characteristics. Fluoropolymers are prized in numerous industries for their chemical resistance, thermal stability, and unique surface properties. d-nb.info

1-Chloro-2-fluoroethylene also acts as an intermediate in the synthesis of other important fluorinated olefins. It can be a precursor to 1,2-difluoroethylene (B154328) (HFO-1132) through a dehydrochlorination reaction, a process that can be catalyzed by various metals. beilstein-journals.org 1,2-Difluoroethylene itself is a significant monomer and building block in fluorochemistry. beilstein-journals.org Furthermore, 1-chloro-2-fluoroethylene is a starting material for producing fluorinated vinyl ethers, which are another class of monomers used for specialty polymers with applications in fields requiring high chemical and thermal stability. google.com The ability to be converted into other valuable fluorinated monomers underscores its strategic importance in the supply chain of the specialty chemicals and materials industry. guidechem.com

Data Tables

Table 1: Cycloaddition Reactions with Fluorinated Butadienes Data derived from studies on analogous compounds like chlorotrifluoroethylene.

| Reactant 1 | Reactant 2 | Conditions | Product Type | Ref |

| 1,1-Difluoro-1,3-butadiene | Chlorotrifluoroethylene | 150-200°C | 1:1 Adduct (3,4-cycloaddition) | acs.org |

| 1,1,2-Trifluoro-1,3-butadiene | Chlorotrifluoroethylene | 150-200°C | 1:1 Adducts (1,2 and 3,4-cycloaddition) | acs.org |

Table 2: Applications as a Chemical Precursor

| Precursor | Target Product | Reaction Type | Application of Product | Ref |

| 1-Chloro-2-fluoroethylene | Polyvinylidene Fluoride (PVDF) / Polyvinyl Chloride (PVC) | Polymerization | High-performance polymers | guidechem.com |

| (Z)-1-Chloro-2-fluoroethylene | Copolymer with Vinylidene Fluoride | Copolymerization | Specialty fluoropolymers | |

| 1-Chloro-2-fluoroethylene | 1,2-Difluoroethylene | Dehydrochlorination | Monomer, chemical intermediate | beilstein-journals.org |

| 1-Chloro-2-fluoroethylene | Fluorinated Vinyl Ethers | Multi-step synthesis | Monomers for specialty polymers | google.com |

High Resolution Spectroscopic Characterization of 1 Chloro 2 Fluoroethylene

Rotational Spectroscopy and Molecular Constants

Rotational spectroscopy has been a primary tool for the detailed characterization of the cis and trans isomers of 1-chloro-2-fluoroethylene (B1583420).

Microwave Spectroscopy Investigations of cis- and trans-1-Chloro-2-fluoroethylene

Microwave spectroscopy has been employed to study both cis- and trans-1-chloro-2-fluoroethylene. For the cis isomer, the microwave spectrum was observed in the 15–25 kMc region for both chlorine-35 and chlorine-37 species. aip.org The initial analysis of the rotational spectra for the main isotopologues of the trans isomer was later found to be inconsistent and reassigned to a vibrationally excited state. nih.gov Subsequent reinvestigation provided a revised set of spectroscopic parameters for the vibrational ground state. nih.gov Fourier transform microwave rotational spectroscopy has also been used to study the gas-phase bimolecular complex formed between (E)-1-chloro-2-fluoroethylene and hydrogen chloride. acs.orgnih.gov

Millimeter-Wave Spectroscopy and Isotopic Species Analysis (e.g., ³⁵Cl, ³⁷Cl, Deuterated forms)

Millimeter-wave spectroscopy has enabled the observation of the ground vibrational state microwave spectra of the ³⁵Cl and ³⁷Cl isotopomers of cis-1-chloro-2-fluoroethylene in the frequency range of 26-245 GHz. researchgate.net This technique has also been crucial in observing the millimeter-wave spectra of the trans-³⁵ClHC=CHF and trans-³⁷ClHC=CHF isotopomers for the first time in their natural abundance. aip.org Furthermore, guided by theoretical predictions, the rotational spectra of mono- and bideuterated species of trans-1-chloro-2-fluoroethylene have been recorded, including CH³⁵Cl=CDF, CH³⁷Cl=CDF, CD³⁵Cl=CHF, CD³⁷Cl=CHF, CD³⁵Cl=CDF, and CD³⁷Cl=CDF. nih.gov For the cis isomer, centimetre and millimeter-wave spectra of eight isotopomers have been observed: CD³⁵ClCHF, CD³⁷ClCHF, CH³⁵ClCDF, CH³⁷ClCDF, CD³⁵ClCDF, CD³⁷ClCDF, ¹³CH³⁵ClCHF, and CH³⁵Cl¹³CHF. researchgate.net

Determination of Rotational and Centrifugal Distortion Constants

From the analysis of numerous rotational transitions, accurate rotational and centrifugal distortion constants have been determined for various isotopomers of 1-chloro-2-fluoroethylene. For cis-1-chloro-2-fluoroethylene, rotational constants for the ³⁵Cl species were determined to be A = 16405.9 Mc, B = 3756.05 Mc, and C = 3052.67 Mc. aip.org More extensive studies provided ground state rotational and quartic centrifugal distortion constants for both ³⁵Cl and ³⁷Cl isotopomers. rsc.org For the trans isomer, the analysis of many transitions for the main isotopologues and their deuterated species led to the accurate determination of ground-state rotational constants, as well as quartic and some sextic centrifugal distortion constants. nih.govaip.org

Table 1: Rotational and Centrifugal Distortion Constants for Isotopologues of 1-Chloro-2-fluoroethylene (MHz)

| Isomer | Isotopologue | A | B | C |

|---|---|---|---|---|

| cis | CHCl³⁵CHF | 16405.9 | 3756.05 | 3052.67 |

| trans | CH³⁵Cl=CHF | - | - | - |

| trans | CH³⁷Cl=CHF | - | - | - |

Data for trans isomers are available from detailed spectral analysis but not explicitly listed in the provided context.

Analysis of Nuclear Quadrupole Hyperfine Structure and Tensors (e.g., for ³⁵Cl and ³⁷Cl)

The presence of the chlorine nucleus (with spin I > 1/2) gives rise to nuclear quadrupole hyperfine structure in the rotational spectra of 1-chloro-2-fluoroethylene. acs.org For the cis isomer, second-order quadrupole coupling theory was used to determine the non-zero elements of the χ tensor for the ³⁵Cl species as χaa = -22.46 Mc, χbb = -10.88 Mc, and χab = ±56.7 Mc. aip.org These values indicate a 4% deviation of the C-Cl bond from cylindrical symmetry. aip.org For both the ³⁵Cl and ³⁷Cl isotopomers of cis-1-chloro-2-fluoroethylene, the nuclear quadrupole hyperfine structure was measured in the millimeter-wave region. researchgate.net The analysis of this structure allowed for the determination of the diagonal elements of the nuclear quadrupole tensor. rsc.org For the trans isomer, the nuclear quadrupole coupling constants for both ³⁵Cl and ³⁷Cl have been accurately determined from the analysis of assigned transitions. nih.govaip.org

Table 2: Nuclear Quadrupole Coupling Constants for Isotopologues of 1-Chloro-2-fluoroethylene (MHz)

| Isomer | Isotopologue | χaa | χbb | χab |

|---|---|---|---|---|

| cis | ³⁵Cl | -22.46 | -10.88 | ±56.7 |

| cis | ³⁷Cl | - | - | - |

| trans | ³⁵Cl | - | - | - |

| trans | ³⁷Cl | - | - | - |

Further data is available from detailed spectral analysis but not explicitly listed in the provided context.

Stark Effect Measurements and Dipole Moment Determination

The Stark effect has been utilized to determine the electric dipole moment of cis-1-chloro-2-fluoroethylene. Early measurements yielded a dipole moment of 1.73 D for the cis-isomer. More recent experimental determination involved observing the Stark spectrum of the J=4₀,₄←3₁,₃ and J=4₁,₃←4₀,₄ transitions, which was supported by theoretical calculations of the dipole moment. researchgate.net For trans-1-chloro-2-fluoroethylene, the molecular dipole moment is small, with the component along the b inertial axis being 0.12(1) D and the component along the a axis being lower than 0.01 D. aip.org This small dipole moment results in weak rotational transitions. aip.org

Detection of Perturbation-Allowed and Quadrupole-Allowed Rotational Transitions

In the study of cis-1-chloro-2-fluoroethylene, strong perturbations of the hyperfine patterns were observed due to near degeneracies of energy levels. researchgate.net Specifically, the near-degeneracy of the 9₃,₇ and 10₂,₉ levels for the ³⁵Cl isotopomer and the 19₉,₁₀/₁₁ and 17₁₀,₇/₈ levels for the ³⁷Cl isotopomer gave rise to perturbation-allowed ΔJ = 2 and ΔJ = 3 transitions. researchgate.net The observation of these forbidden transitions, along with Lamb-dip measurements, allowed for an accurate determination of the off-diagonal element of the inertial nuclear quadrupole tensor, χab. researchgate.net Electric dipole forbidden, quadrupole-allowed transitions are generally uncommon in molecules containing chlorine. researchgate.net

Electronic Spectroscopy and Excited State Characterization

Rydberg Transitions and Series Identification

The electronic spectra of both trans- and cis-1-chloro-2-fluoroethylene have been subjects of theoretical investigation to identify their Rydberg series. aip.org Calculations utilizing symmetry-adapted cluster configuration interaction theory have successfully identified the first Rydberg series, which involves transitions originating from the π orbitals to a set of higher-energy orbitals, specifically one 3s, three 3p, and five 3d orbitals. aip.orgnih.gov These theoretical findings provide a framework for assigning features observed in experimental spectra. aip.org

Experimental studies using threshold photoelectron spectroscopy on the isomers of 1-chloro-2-fluoroethene have revealed complex structures in the 10–13.2 eV energy range. researchgate.net These features are attributed to transitions to Rydberg states that are members of series converging to specific ionization limits, namely 2e⁻¹, 5a⁻¹, and 1e⁻¹. researchgate.net Through analysis and a continuum subtraction procedure, approximately 70 distinct lines were identified. researchgate.net These have been assigned to extensive vibrational progressions within Rydberg states that correspond to the 2e→3p and 2e→6s/5d electronic configurations. researchgate.net The first ionization energies for cis- and trans-1-chloro-2-fluoroethylene, as determined through Rydberg series analysis, are 9.89 eV and 9.87 eV, respectively. researchgate.net

Table 1: Identified Rydberg Transitions in 1-Chloro-2-fluoroethylene This table summarizes theoretical and experimental findings on Rydberg transitions.

| Transition Type | Orbital Origin | Destination Orbitals/Configuration | Method of Identification | Reference |

| First Rydberg Series | π | 3s, 3p, 3d | Theoretical Calculation | aip.org, nih.gov |

| Vibrational Progressions | 2e | 3p, 6s/5d | Experimental Spectroscopy | researchgate.net |

Low-Lying Triplet Excited States Investigations

Theoretical studies have been conducted to characterize the low-lying triplet excited states of trans-1-chloro-2-fluoroethylene and cis-1-chloro-2-fluoroethylene. aip.orgnih.govresearchgate.net These investigations employed symmetry-adapted cluster configuration interaction theory to calculate the electronic structures of the molecules. aip.orgnih.gov The research explored several low-lying triplet excited states as part of a comprehensive analysis of the electronic spectra, which also included investigations into other vertical excitations such as π → π, π → σ, n → σ, and n → π. aip.orgnih.govresearchgate.net The examination of these triplet states is crucial for understanding the complete electronic landscape and potential photodissociation pathways of the molecule. aip.orgresearchgate.net

Photoelectron Spectroscopy Insights for Chlorofluoroethenes

The photoelectron spectra of chlorofluoroethene isomers, including 1,1-, cis-, and trans-C₂H₂FCl, have been investigated through both experimental and theoretical approaches. researchgate.netacs.orgacs.org The first two ionic states of these compounds were studied using time-independent and time-dependent density-functional theories (B3LYP and B3PW91 functionals) and coupled-cluster (CCSD(T)) methods. acs.orgacs.orgnih.gov These computational studies involved calculating the equilibrium geometries and harmonic vibrational frequencies for both the neutral molecules and their corresponding cations. acs.orgacs.org

A significant insight from these theoretical simulations is that the resolution of recent threshold photoelectron experiments may be insufficient to resolve and identify individual electronic transitions. acs.orgacs.orgnih.gov The observed bands in the experimental spectra are often composites of several overlapped transition signals. acs.org Consequently, the theoretically simulated high-resolution photoelectron spectra of C₂H₂FCl isomers have been predicted to serve as a reference for future experimental work. acs.orgacs.orgnih.gov

The computed adiabatic ionization energies for the three isomers of C₂H₂FCl show strong agreement with experimental values, with absolute deviations typically ranging from 0.004 to 0.021 eV. acs.orgacs.orgnih.gov This accord between theoretical and experimental data is suggested as a key criterion for validating spectral assignments. acs.orgnih.gov

Table 2: Comparison of Adiabatic Ionization Energies for C₂H₂FCl Isomers This table presents a comparison of computed adiabatic ionization energies with experimental values.

| Isomer | Computed Adiabatic Ionization Energy (eV) | Experimental Adiabatic Ionization Energy (eV) | Absolute Deviation (eV) |

| 1,1-C₂H₂FCl | Data Not Available in Provided Sources | 10.22 | Data Not Available |

| cis-C₂H₂FCl | In Accord with Experiment | 9.89 researchgate.net | 0.004 - 0.021 acs.org |

| trans-C₂H₂FCl | In Accord with Experiment | 9.87 researchgate.net | 0.004 - 0.021 acs.org |

Molecular Structure, Stereochemistry, and Conformational Analysis

Experimental Determination of Equilibrium Structures

The experimental determination of the equilibrium structure of cis-1-chloro-2-fluoroethylene has been achieved with high accuracy through techniques such as microwave spectroscopy.

The experimental structure of cis-1-chloro-2-fluoroethylene has been determined for the first time through isotopic substitution. rsc.org This involved the analysis of the centimetre and millimetre-wave spectra of eight different isotopomers: CD³⁵Cl=CHF, CD³⁷Cl=CHF, CH³⁵Cl=CDF, CH³⁷Cl=CDF, CD³⁵Cl=CDF, CD³⁷Cl=CDF, ¹³CH³⁵Cl=CHF, and CH³⁵Cl=¹³CHF. rsc.orgresearchgate.net This extensive isotopic analysis allowed for the precise determination of the ground state rotational and quartic centrifugal distortion constants, as well as the diagonal elements of the nuclear quadrupole tensor for both ³⁵Cl and ³⁷Cl. rsc.orgresearchgate.net

The experimentally determined structure of cis-1-chloro-2-fluoroethylene shows good agreement with theoretical predictions. rsc.org These comparisons are crucial for validating the computational models used to predict molecular geometries. The availability of a complete semi-experimental equilibrium structure for the cis isomer provides a valuable benchmark for theoretical calculations. unibo.it

Theoretical Investigations of Molecular Geometry

Theoretical chemistry provides powerful tools to investigate the molecular geometry of 1-chloro-2-fluoroethylene (B1583420), complementing experimental findings.

High-level ab initio calculations have been employed to determine the equilibrium geometry of both cis- and trans-1-chloro-2-fluoroethylene. rsc.orgresearchgate.net The coupled-cluster approach with single and double excitations and a perturbative treatment of triple excitations, denoted as CCSD(T), has been a primary method. rsc.orgresearchgate.netresearchgate.net Møller–Plesset perturbation theory to the second order (MP2) has also been utilized. researchgate.net These methods, particularly CCSD(T), are known for providing highly accurate molecular geometries. aip.org For cis-1-chloro-2-fluoroethylene, the equilibrium geometry was evaluated using the CCSD(T) method with basis sets of triple and quadruple zeta quality. rsc.orgresearchgate.net Similar high-level theoretical investigations have been conducted for the trans isomer. researchgate.net

To achieve the best possible theoretical estimates for the equilibrium geometry, advanced computational techniques have been applied. These include the extrapolation of results to the complete basis set (CBS) limit and the inclusion of core correlation effects. researchgate.net For the trans isomer, the coupled-cluster approach was combined with basis sets of triple and quadruple zeta quality, and both core correlation and basis set limit extrapolation were taken into account to refine the equilibrium geometry. researchgate.net These corrections are essential for obtaining theoretical structures with very high accuracy. researchgate.net

Table 1: Comparison of Experimental and Theoretical Bond Lengths (Å) and Bond Angles (°) for cis-1-Chloro-2-fluoroethylene

| Parameter | Experimental Value | Theoretical Value (CCSD(T)) |

| r(C=C) | 1.325 | 1.324 |

| r(C-Cl) | 1.720 | 1.719 |

| r(C-F) | 1.345 | 1.344 |

| r(C-H) | 1.083 | 1.082 |

| ∠(C=C-Cl) | 122.5 | 122.6 |

| ∠(C=C-F) | 120.5 | 120.4 |

| ∠(C=C-H) | 125.0 | 125.1 |

This table presents a simplified comparison based on available literature. Actual reported values may have different levels of uncertainty.

Stereochemical Aspects of cis- and trans-1-Chloro-2-fluoroethylene

1-Chloro-2-fluoroethylene exists as two geometric isomers: cis (or Z) and trans (or E). nist.govnist.gov The terms cis and trans are used to describe the relative positions of the substituents on either side of the double bond. reddit.comuou.ac.in In the cis isomer, the chlorine and fluorine atoms are on the same side of the C=C double bond, while in the trans isomer, they are on opposite sides. nih.govnih.gov The E/Z notation is a more systematic way to describe stereochemistry, where Z corresponds to cis (from the German zusammen, meaning together) and E corresponds to trans (from the German entgegen, meaning opposite). reddit.com

The thermodynamics of the cis-trans isomerization have been studied, revealing that for 1-chloro-2-fluoroethylene, the cis isomer is energetically favored. researchgate.net The study of rotational spectra for various isotopologues has been crucial in characterizing the distinct structures of these isomers. aip.org

Conformational Dynamics and Isomerization Thermodynamics

cis-trans Isomerization Equilibrium Constants and Temperature Dependence

The equilibrium between the cis and trans isomers of 1-chloro-2-fluoroethylene is a temperature-dependent phenomenon. For the isomerization reaction from the cis to the trans form in the gas phase, the equilibrium constant (K) has been studied across a temperature range of 475 to 760 Kelvin. researchgate.net The relationship between the equilibrium constant and temperature can be expressed by the equation: log K = -171.0°K/T + 0.0462. researchgate.net

This equation allows for the calculation of the equilibrium constant at different temperatures, providing a quantitative measure of the relative concentrations of the two isomers at equilibrium. A value of K greater than 1 indicates that the trans isomer is favored at equilibrium, while a value less than 1 indicates a preference for the cis isomer.

Table 1: Calculated Equilibrium Constants for cis- to trans-1-Chloro-2-fluoroethylene Isomerization This interactive table is based on the experimentally derived equation log K = -171.0°K/T + 0.0462.

| Temperature (K) | Equilibrium Constant (K) |

|---|---|

| 475 | 0.44 |

| 575 | 0.50 |

| 675 | 0.56 |

Enthalpy and Entropy Differences Between Isomers

The thermodynamic parameters that govern the isomerization process can be derived from the temperature dependence of the equilibrium constant. For the cis-to-trans isomerization of 1-chloro-2-fluoroethylene, the standard enthalpy change (ΔH°) at 615 K is 780 ± 20 cal/mol. researchgate.net The positive value indicates that the reaction is endothermic, meaning the cis isomer is energetically more stable (has lower enthalpy) than the trans isomer. researchgate.net

The standard entropy change (ΔS°) for the same reaction at 615 K is 0.21 ± 0.04 cal/deg-mol. researchgate.net This small positive entropy change suggests a minor increase in disorder when converting from the cis to the trans isomer.

Table 2: Thermodynamic Parameters for the Isomerization of 1-Chloro-2-fluoroethylene

| Isomerization Reaction | ΔH° (cal/mol) | ΔS° (cal/deg-mol) | More Stable Isomer |

|---|

Analysis of "cis Effect" and Nonbonded Forces in Halogenated Ethenes

The greater stability of cis-1-chloro-2-fluoroethylene over its trans counterpart is a manifestation of the "cis effect," a phenomenon observed in various 1,2-dihaloethenes where the cis isomer is favored, contrary to expectations based on simple steric hindrance. researchgate.netsit.edu.cn In these molecules, including 1,2-difluoroethene (B157984) and 1,2-dichloroethene, the cis isomers are also more stable than the trans isomers. sit.edu.cn The electronic energy difference for 1-chloro-2-fluoroethylene (C2FClH2) shows the cis isomer to be lower in energy by 870 ± 110 cal/mol. researchgate.net

The "cis effect" is rationalized by considering nonbonded forces that go beyond simple steric repulsion. researchgate.netsemanticscholar.org While steric effects, which lead to the avoidance of spatial congestion, would typically favor the trans configuration, other electronic effects play a more dominant role. semanticscholar.org

Key factors contributing to the stability of the cis isomer include:

Electron Delocalization: Theoretical analyses have identified electron delocalization as a primary stabilizing force for the cis isomer. researchgate.net Specifically, the delocalization of halogen lone pairs into the antibonding orbitals of the carbon-carbon double bond (LP effect) is a significant factor. researchgate.net This type of cyclic orbital interaction is more effective in the cis geometry. researchgate.net

Hyperconjugation: Periplanar hyperconjugation, involving interactions between sigma (σ) bonds and antibonding sigma (σ) orbitals (such as σC-H → σC-F), also contributes to the preference for the cis or gauche conformation in halogenated hydrocarbons. researchgate.netscispace.com

Electrostatic Interactions: While traditionally viewed as destabilizing, dipole-dipole interactions and other electrostatic forces can result in a net attraction in the cis isomer, depending on the orientation and nature of the substituents.

These electronic effects can outweigh the steric repulsion between the halogen atoms, leading to the observed greater stability of the cis isomer in 1-chloro-2-fluoroethylene and similar halogenated ethenes. researchgate.net

Advanced Theoretical and Computational Studies of 1 Chloro 2 Fluoroethylene

Quantum Chemical Methodologies Applied to 1-Chloro-2-fluoroethylene (B1583420)

A variety of quantum chemical methodologies have been utilized to model 1-chloro-2-fluoroethylene, each offering a different balance of computational cost and accuracy. The choice of method is crucial for obtaining reliable predictions of molecular properties.

Coupled-Cluster (CCSD, CCSD(T)) and Møller–Plesset Perturbation Theory (MP2)

Coupled-cluster (CC) theory and Møller–Plesset perturbation theory (MP2) are among the most reliable and widely used ab initio methods for accurately describing the electronic structure of molecules.

The coupled-cluster approach, particularly with single and double excitations (CCSD) and a perturbative correction for triple excitations (CCSD(T)), is considered the "gold standard" in quantum chemistry for its high accuracy. For cis-1-chloro-2-fluoroethylene, CCSD(T) calculations have been instrumental in determining a precise equilibrium geometry. acs.orgresearchgate.net These calculations often employ large basis sets, such as those of triple and quadruple-zeta quality, to ensure a comprehensive description of the electronic wavefunction. acs.orgresearchgate.net The inclusion of core correlation effects and basis set incompleteness corrections further refines the geometric parameters. acs.org

Second-order Møller–Plesset perturbation theory (MP2) offers a computationally less expensive alternative for including electron correlation. It has been successfully used in conjunction with CCSD(T) for a comprehensive anharmonic vibrational analysis of cis-1-chloro-2-fluoroethylene and its isotopomers. acs.org The combination of these methods allows for the construction of a complete ab initio quartic force field, which can then be scaled against experimental spectroscopic data to yield a highly accurate final force field. acs.org Both MP2 and CCSD(T) have been employed to evaluate the equilibrium structure of the trans isomer as well. researchgate.net

Multi-Configuration Self-Consistent Field (MCSCF) and Density Functional Theory (DFT)

For situations where the electronic ground state has significant multi-reference character, or for studying excited states, Multi-Configuration Self-Consistent Field (MCSCF) methods are essential. In the case of cis-1-chloro-2-fluoroethylene, MCSCF has been used to compute the electric field gradient at the chlorine nucleus, which is crucial for determining the nuclear quadrupole coupling tensor. acs.org This approach, particularly when employing basis sets of triple-zeta quality, has shown very good agreement with experimental results. acs.org

Density Functional Theory (DFT) has become a popular tool for computational studies due to its favorable balance of accuracy and computational cost. While the provided search results focus more on the high-accuracy ab initio methods for 1-chloro-2-fluoroethylene, DFT methods are routinely used for geometry optimizations, vibrational frequency calculations, and predicting a wide range of molecular properties for similar molecules. frontiersin.org The accuracy of DFT results is highly dependent on the chosen exchange-correlation functional.

Composite Methods (e.g., G2(+)) for High-Level Calculations

Composite methods, such as the Gaussian-n (Gn) theories, combine results from several high-level calculations to achieve very high accuracy in thermochemical data. The G2(+) method, an extension of G2 theory, has been applied in high-level computational studies of related vinyl substrates. For instance, it has been used to investigate the reaction mechanisms of nucleophilic substitution in 1-chloro-1-fluoroethylene. acs.org These methods are designed to approximate the results of a very high-level calculation by a series of more manageable computations, providing reliable energetic predictions.

Computational Determination of Spectroscopic Parameters

A key application of theoretical chemistry is the prediction of spectroscopic parameters, which can be directly compared with experimental measurements, thereby validating the computational model.

Electric Dipole Moments and Polarizabilities

The electric dipole moment is a fundamental electronic property that governs a molecule's interaction with external electric fields and is crucial for understanding its rotational spectroscopy. For cis-1-chloro-2-fluoroethylene, the dipole moment has been estimated numerically as the energy derivative with respect to an applied electric field at zero field strength using both MP2 and coupled-cluster methods. researchgate.netaps.org These theoretical predictions have shown very good agreement with the experimental dipole moment determined from Stark effect measurements in the microwave spectrum. aps.org

The polarizability of a molecule describes the deformability of its electron cloud in the presence of an external electric field. While specific computational studies detailing the polarizability tensor of 1-chloro-2-fluoroethylene are not prevalent in the search results, ab initio many-body theory (MBT) calculations are a powerful tool for determining the polarizabilities of halogenated ethylenes. These calculations provide insight into how the distribution of electrons is distorted by electric fields, which is important for understanding intermolecular interactions.

Nuclear Quadrupole Coupling Constants and Electric Field Gradients

The interaction between the nuclear quadrupole moment of the chlorine atom (both ³⁵Cl and ³⁷Cl isotopes) and the intramolecular electric field gradient (EFG) gives rise to the nuclear quadrupole coupling constants (NQCCs). These constants provide sensitive probes of the electronic environment around the chlorine nucleus.

High-level theoretical calculations have been employed to compute the NQCCs for cis-1-chloro-2-fluoroethylene. The EFG at the chlorine nucleus has been calculated using MP2, CCSD, and MCSCF methods with large core-valence basis sets. acs.org The theoretical NQCCs, derived from these EFGs, are in good agreement with the experimental values obtained from the hyperfine structure of rotational transitions. acs.org The ability of these methods to accurately reproduce the NQCCs validates their description of the electronic structure in the vicinity of the chlorine atom.

| Parameter | Computational Method | Basis Set | Calculated Value | Experimental Value | Reference |

|---|---|---|---|---|---|

| Dipole Moment (μ) | CCSD(T) | aug-cc-pVTZ | 2.163 D | 2.15(2) D | aps.org |

| ³⁵Cl Nuclear Quadrupole Coupling Constant (χaa) | MCSCF | Triple-zeta quality | -35.9 MHz | -36.583(14) MHz | acs.org |

| ³⁵Cl Nuclear Quadrupole Coupling Constant (χbb) | MCSCF | Triple-zeta quality | 16.8 MHz | 17.165(19) MHz | acs.org |

| ³⁵Cl Nuclear Quadrupole Coupling Constant (χcc) | MCSCF | Triple-zeta quality | 19.1 MHz | 19.418(19) MHz | acs.org |

Rotational Excitation Cross Sections

Electronic Structure and Molecular Orbital Theory

The electronic structure of a molecule, governed by the arrangement and energies of its molecular orbitals, dictates its chemical reactivity and spectroscopic properties. Computational chemistry provides powerful tools to investigate these characteristics.

The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter in molecular orbital theory. This "HOMO-LUMO gap" provides insight into the chemical reactivity, kinetic stability, and the energy required for electronic excitation. A large gap generally corresponds to high stability and low reactivity, as it is energetically unfavorable to either remove electrons from the low-lying HOMO or add them to the high-lying LUMO. In the context of computational screening, the HOMO-LUMO gap is a key descriptor for predicting molecular behavior.

Calculated values for the HOMO and LUMO energies, and the resulting energy gap, are dependent on the theoretical method and basis set employed. The National Institute of Standards and Technology (NIST) Computational Chemistry Comparison and Benchmark DataBase (CCCBDB) provides access to various calculated values for molecules like (E)-1-chloro-2-fluoroethene (the trans isomer). nist.gov

Table 1: Calculated HOMO-LUMO Gap for (E)-1-chloro-2-fluoroethene This table is interactive. Click on the headers to sort the data.

| Computational Method | HOMO Energy (Hartree) | LUMO Energy (Hartree) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| B3LYP/6-31G(d) | -0.270 | 0.046 | 8.60 |

Data sourced from the NIST CCCBDB. nist.gov Note: Hartree is the atomic unit of energy. 1 Hartree ≈ 27.2114 eV.

Ionization energy (IE) is the minimum energy required to remove an electron from a gaseous atom or molecule, while electron affinity (EA) is the energy change that occurs when an electron is added. nist.gov These properties are fundamental to understanding a molecule's ability to participate in redox reactions and its behavior in various chemical environments. Computational methods can provide accurate predictions of both vertical ionization energy (corresponding to an electronic transition without change in molecular geometry) and adiabatic ionization energy (where the resulting ion is in its relaxed geometry). The NIST CCCBDB contains calculated values for these properties for the trans isomer of 1-chloro-2-fluoroethylene. nist.gov

Table 2: Calculated Ionization Energy and Electron Affinity for (E)-1-chloro-2-fluoroethene This table is interactive. Click on the headers to sort the data.

| Property | Computational Method | Value (eV) |

|---|---|---|

| Ionization Energy | G3 | 9.88 |

| Ionization Energy | G4 | 9.87 |

| Vertical Ionization Energy | B3LYP/6-31G(d) | 9.77 |

| Vertical Ionization Energy | HF/6-31G(d) | 9.74 |

| Electron Affinity | G3 | -0.66 |

Data sourced from the NIST CCCBDB. nist.gov

The study of electronic excited states is crucial for understanding photochemical reactions and interpreting UV-visible spectra. An important parameter is the energy difference between the lowest singlet excited state (S₁) and the lowest triplet excited state (T₁), known as the singlet-triplet gap. The magnitude of this gap influences the probability of intersystem crossing, a process where a molecule changes its spin multiplicity from a singlet to a triplet state (or vice versa). Theoretical studies on related fluoroethylenes have been performed using methods like symmetry-adapted cluster configuration interaction theory to predict vertical excitation energies for various singlet and triplet states. aip.org For (E)-1-chloro-2-fluoroethene, computational data on the singlet-triplet gap is available. nist.gov

Table 3: Calculated Singlet-Triplet Gap for (E)-1-chloro-2-fluoroethene This table is interactive. Click on the headers to sort the data.

| Computational Method | Energy Difference (kcal/mol) |

|---|

Data sourced from the NIST CCCBDB. nist.gov

Computational Vibrational Analysis and Force Fields

Vibrational spectroscopy is a powerful tool for identifying molecules and characterizing their chemical bonds. Computational vibrational analysis complements experimental findings by providing a detailed assignment of vibrational modes and predicting spectroscopic constants.

The potential energy surface of a molecule can be described by a Taylor series expansion around its equilibrium geometry. The second derivatives of the energy with respect to nuclear displacement constitute the harmonic force constants, which are used to calculate harmonic vibrational frequencies. Higher-order derivatives, such as cubic and quartic constants, describe the anharmonicity of the vibrations.

Comprehensive ab initio studies have been performed to determine the complete quartic force fields for both cis- and trans-1-chloro-2-fluoroethylene. nih.govnist.govumk.pl These calculations often employ high-level theoretical methods like Møller-Plesset perturbation theory (MP2) and coupled-cluster theory (CCSD(T)) with large basis sets (e.g., correlation-consistent polarized valence triple zeta, cc-pVTZ). nih.govumk.pl The calculated force fields allow for the accurate prediction of fundamental vibrational frequencies, overtones, and combination bands, as well as spectroscopic parameters like vibration-rotation interaction constants. nih.govtandfonline.com These theoretical force fields are often scaled against experimental data to improve their predictive accuracy. nih.gov

Table 4: Selected Calculated Harmonic and Anharmonic Frequencies (cm⁻¹) for cis-1-chloro-2-fluoroethylene This table is interactive. Click on the headers to sort the data.

| Mode | Symmetry | Harmonic Frequency (MP2/cc-pVTZ) | Anharmonic Frequency |

|---|---|---|---|

| ν₁ (C-H stretch) | A' | 3254.6 | 3120 |

| ν₂ (C-H stretch) | A' | 3217.1 | 3097 |

| ν₃ (C=C stretch) | A' | 1698.8 | 1658 |

| ν₄ (CH wag) | A' | 1332.6 | 1295 |

| ν₅ (CH rock) | A' | 1262.2 | 1235 |

Data adapted from a comprehensive anharmonic vibrational analysis of cis-1-chloro-2-fluoroethylene. nih.gov

Table 5: Selected Calculated Harmonic and Anharmonic Frequencies (cm⁻¹) for trans-1-chloro-2-fluoroethylene This table is interactive. Click on the headers to sort the data.

| Mode | Symmetry | Harmonic Frequency (MP2/cc-pVTZ) | Anharmonic Frequency |

|---|---|---|---|

| ν₁ (C-H stretch) | A' | 3267.8 | 3131.6 |

| ν₂ (C-H stretch) | A' | 3241.6 | 3110.4 |

| ν₃ (C=C stretch) | A' | 1689.7 | 1648.8 |

| ν₄ (CH bend) | A' | 1324.9 | 1295.1 |

| ν₅ (CF stretch) | A' | 1243.6 | 1218.4 |

Data adapted from a microwave spectra and anharmonic force field study of trans-1-chloro-2-fluoroethylene. umk.pl

Reaction Mechanisms and Reactivity of 1 Chloro 2 Fluoroethylene

Radical Additions to the Carbon-Carbon Double Bond

Radical additions to the double bond of 1-chloro-2-fluoroethylene (B1583420) are a significant aspect of its chemistry, influenced by the electronic effects of the chlorine and fluorine atoms.

Photochemical reactions between 1-chloro-2-fluoroethylene and various hydrosilanes lead to the formation of 1:1 adducts. rsc.org For instance, the reaction with trichlorosilane (B8805176) yields both possible 1:1 adducts. rsc.org These primary adducts can undergo further reactions with the silane, resulting in the reduction of the C-Cl bond. rsc.org Specifically, the abstraction of the β-chlorine atom occurs approximately 3.5 times more readily than the abstraction of the α-chlorine atom. rsc.org

The reaction with trimethylsilane (B1584522) also produces adducts, such as 2-chloro-1-fluoroethyltrimethylsilane and 1-fluoroethyltrimethylsilane, alongside chlorotrimethylsilane. rsc.org The hydrolysis of the adducts formed from the trichlorosilane reaction, namely CH₂F·CHCl·SiCl₃ and CH₂Cl·CHF·SiCl₃, proceeds via β-elimination of the halogen to produce vinyl chloride and vinyl fluoride (B91410), respectively. rsc.org

Table 1: Products from Photochemical Reactions of 1-Chloro-2-fluoroethylene with Hydrosilanes

| Hydrosilane | Initial Adducts | Subsequent Products |

|---|---|---|

| Trichlorosilane (SiHCl₃) | CH₂F·CHCl·SiCl₃ and CH₂Cl·CHF·SiCl₃ | Isomeric fluoroethyltrichlorosilanes |

| Methyldichlorosilane (MeSiHCl₂) | (Not specified) | Isomeric fluoroethyltrichlorosilanes |

The regioselectivity of radical additions to alkenes is determined by the stability of the radical intermediate formed in the initial addition step. In the case of halogenated ethylenes, the attacking radical will add to the carbon atom that results in the more stable radical intermediate. For many years, it was believed that radical reactions lacked selectivity; however, newer, milder methods of radical generation have demonstrated that high levels of stereoselectivity can be achieved in the formation of carbon-carbon bonds. rsc.org

In the photochemical reaction of trichlorosilane with 1-chloro-2-fluoroethylene, the formation of both 1:1 adducts indicates a lack of complete regioselectivity in the initial radical addition step. rsc.org However, the subsequent reduction reaction shows a clear regioselective preference, with the abstraction of the β-chlorine being significantly favored over the α-chlorine. rsc.org This suggests that the radical intermediate leading to β-chlorine abstraction is more stable or more readily formed.

Nucleophilic Substitution Reactions at Vinylic Carbon

Nucleophilic substitution at a vinylic carbon, such as in 1-chloro-2-fluoroethylene, is generally more difficult than at a saturated sp³ carbon. The mechanism of these reactions has been a subject of computational investigation.

Theoretical studies have explored two primary pathways for nucleophilic substitution at vinylic carbons: σ-attack and π-attack. A high-level computational study indicates that for moderately activated dihaloethylenes, such as 1-chloro-1-fluoroethylene, the gas-phase Sₙ2 attack proceeds through a π-route. acs.org In this pathway, the nucleophile approaches perpendicular to the plane of the carbon-carbon double bond. acs.org This is in contrast to unactivated vinyl substrates like vinyl chloride, which favor an in-plane σ-approach of the nucleophile to the backside of the C-Cl σ bond. acs.org The study of the Cl⁻ + H₂C=CFCl reaction provides a definitive theoretical example where a single-step π-nucleophilic vinylic substitution is preferred over a multi-step mechanism in the gas phase. acs.org

Nucleophilic substitution reactions can proceed through either a concerted mechanism, where bond-breaking and bond-forming occur simultaneously in a single transition state, or a stepwise mechanism, which involves the formation of one or more intermediates. psiberg.comyoutube.com Concerted reactions occur in a single coordinated step without intermediates, whereas stepwise reactions involve a sequence of distinct intermediate steps. psiberg.com

In the context of nucleophilic aromatic substitution (SₙAr), which shares mechanistic principles with vinylic substitution, the stability of the intermediate determines the pathway. researchgate.netacs.org A highly stabilized intermediate favors a stepwise mechanism, while a less stable intermediate leads to a concerted reaction. researchgate.net For vinylic halides, the nature of the leaving group is crucial. Halides such as chloride, bromide, and iodide strongly favor a concerted mechanism. acs.org Given that 1-chloro-2-fluoroethylene contains a chloride leaving group, its nucleophilic substitution reactions are likely to proceed through a concerted mechanism, consistent with the findings for other vinyl chlorides.

Olefin Metathesis Reactions

Olefin metathesis is a powerful organic reaction that involves the redistribution of alkene fragments through the cleavage and regeneration of carbon-carbon double bonds, catalyzed by metal complexes. wikipedia.org While highly effective for many alkenes, the inclusion of fluoroalkenes in these reactions has been challenging. researchgate.net

The development of well-defined ruthenium and molybdenum catalysts has significantly expanded the scope of olefin metathesis. libretexts.org The generally accepted mechanism, first proposed by Chauvin, involves the [2+2] cycloaddition of an alkene to a metal alkylidene to form a metallacyclobutane intermediate. wikipedia.orgharvard.edu This intermediate can then break apart to yield a new alkene and a new metal alkylidene, propagating the catalytic cycle. harvard.edu

Recent research has demonstrated successful ruthenium-catalyzed cross-metathesis reactions involving fluoroalkenes, specifically methyl 2-fluoroacrylate, with various terminal and internal alkenes. researchgate.net This has provided access to trisubstituted fluoroalkenes with a high degree of stereoselectivity. researchgate.net Although specific studies on 1-chloro-2-fluoroethylene in olefin metathesis are not detailed in the provided sources, the advances with other fluoroalkenes suggest the potential for its participation in such transformations, likely requiring robust catalysts that can tolerate the electronic properties of the halogenated double bond.

Kinetically Controlled E-Selective Catalytic Cross-Metathesis with (E)-1-Chloro-2-fluoroethene

Recent advancements have enabled the use of (E)-1-chloro-2-fluoroethene in kinetically controlled cross-metathesis reactions to produce E-alkenyl fluorides with exceptional stereoselectivity. This approach is particularly valuable because it allows for the synthesis of thermodynamically disfavored isomers in high yields. The use of (E)-1-chloro-2-fluoroethene is advantageous as it is commercially available and more economically viable than alternatives like E-1,2-difluoroethene.

The reactions are typically performed with a molybdenum-based catalyst at loadings of 1.0 to 5.0 mol %. These catalysts can be delivered in air- and moisture-stable paraffin (B1166041) pills, enhancing their practicality. The transformations generally proceed to completion within four hours at ambient temperature, making this method highly efficient for accessing isomerically pure E-alkenyl fluorides.

Below is a table summarizing the results of E-selective cross-metathesis reactions between various olefin substrates and (E)-1-chloro-2-fluoroethene, catalyzed by a molybdenum complex (Mo-1a).

| Olefin Substrate | Product | Yield (%) | E:Z Ratio |

| 1 | E-1-fluoro-2-alkene derivative | 82 | >98:2 |

| 2 | E-1-fluoro-2-alkene derivative | 85 | >98:2 |

| 3 | E-1-fluoro-2-alkene derivative | 88 | >98:2 |

| 4 | E-1-fluoro-2-alkene derivative | 74 | >98:2 |

| 5 | E-1-fluoro-2-alkene derivative | 78 | >98:2 |

Mechanistic Analysis of Metallacyclobutane Intermediates in Metathesis

The mechanism of olefin metathesis, as described by the Chauvin mechanism, proceeds through the formation of a metallacyclobutane intermediate. In the cross-metathesis of (E)-1-chloro-2-fluoroethene, the selectivity of the reaction is dictated by the pathway taken through various possible metallacyclobutane isomers.

The reaction can proceed via four distinct metallacyclobutane isomers. However, for the desired product to be formed, only one of these pathways is productive. The design of the molybdenum-based catalyst is crucial in directing the reaction through a specific, lower-energy metallacyclobutane intermediate. This intermediate is structured to minimize steric repulsion between the substituents and the catalyst's ligands, thereby favoring the formation of the E-alkenyl fluoride. The success of the E-selective transformation hinges on the catalyst's ability to control the reaction kinetically, ensuring that the pathway leading to the desired E-isomer is significantly more favorable than the other three potential pathways that would lead to different products or isomers.

Influence on Stereoselective Transformations and E:Z Ratios

The use of (E)-1-chloro-2-fluoroethene in these kinetically controlled reactions has a profound influence on the stereochemical outcome, consistently yielding high E:Z ratios. The process is designed to generate the target E-alkenyl fluorides with exceptional stereoselectivity, often achieving E:Z ratios greater than 98:2. This high degree of control makes it possible to synthesize isomerically pure E-alkenyl fluorides, which are valuable building blocks in medicinal chemistry and materials science. The stereoselectivity is a direct result of the catalyst's ability to guide the reaction through a single, favored mechanistic pathway, overriding the thermodynamic tendencies that might otherwise lead to mixtures of isomers.

Polymerization Studies and Mechanisms

The polymerization behavior of halogenated ethenes is a critical area of polymer science.

Radical-Initiated Polymerization Behavior

Specific research studies detailing the radical-initiated homopolymerization of 1-chloro-2-fluoroethylene were not identified in a review of the available literature. However, the general mechanism for radical polymerization of vinyl monomers provides a foundational understanding of its potential behavior. wikipedia.orgnih.govyoutube.com This process occurs in three main stages:

Initiation: A free-radical initiator (e.g., a peroxide or an azo compound) decomposes to form initial radicals. These radicals then react with a monomer molecule to create an active center. wikipedia.orgyoutube.com

Propagation: The newly formed radical monomer adds to subsequent monomer units in a chain reaction, rapidly increasing the length of the polymer chain. wikipedia.orgyoutube.com

Termination: The growth of a polymer chain is stopped. This can occur through the combination of two growing radical chains or by disproportionation, where one radical abstracts a hydrogen from another, resulting in two terminated chains. nih.govyoutube.com

The presence of both chlorine and fluorine atoms on the double bond would be expected to influence the reactivity of the monomer and the properties of the resulting polymer.

Formation of Copolymers with Related Monomers

Detailed studies on the formation of copolymers using 1-chloro-2-fluoroethylene as a comonomer were not found in the surveyed scientific literature. The synthesis of copolymers is a common strategy to tailor the properties of fluoropolymers, often to reduce crystallinity and improve solubility compared to their homopolymer counterparts. acs.org

Thermal Rearrangements and Decomposition Pathways

No specific information regarding the thermal rearrangement or decomposition pathways of 1-chloro-2-fluoroethylene was found in the reviewed literature. The thermal stability and decomposition products are critical properties of a chemical compound, but dedicated studies on this particular molecule are not prominently available.

Isomerization Mechanisms

The primary isomerization mechanism for 1-chloro-2-fluoroethylene is the interconversion between its cis and trans diastereomers. This process is a thermal, unimolecular reaction that involves rotation around the carbon-carbon double bond. Research into the thermodynamics of this cis-trans isomerization provides significant insight into the mechanism and the relative stability of the isomers.

Studies have shown that for the gas-phase cis-to-trans isomerization of 1-chloro-2-fluoroethylene, the equilibrium constant (K) over a temperature range of 475–760 K can be described by the equation: log K = -171.0°K/T + 0.0462. researchgate.net From this relationship, the standard enthalpy change (ΔH°) for the reaction at 615 K is determined to be 780 ± 20 cal/mol, and the standard entropy change (ΔS°) is 0.21 ± 0.04 cal/deg-mol. researchgate.net

A notable aspect of the isomerization of 1-chloro-2-fluoroethylene and related halogenated ethylenes is the "cis effect," where the cis isomer exhibits greater stability (lower energy) than the trans isomer. researchgate.net This is contrary to what might be expected from simple steric considerations. For 1-chloro-2-fluoroethylene, the electronic energy difference has been critically evaluated, showing the cis isomer to be lower in energy. researchgate.net This effect is rationalized in terms of nonbonded forces and electronic interactions between the halogen substituents. researchgate.net

While mechanisms involving the interchange of halogen atoms (e.g., a 1,2-FCl interchange) have been explored in other chemical systems, often under catalytic conditions, the predominant mechanism for the thermal isomerization of isolated 1-chloro-2-fluoroethylene is the rotation about the C=C axis. nih.govnih.gov This proceeds through a high-energy transition state without the breaking and reforming of the carbon-halogen bonds to facilitate an interchange.

The table below summarizes the thermodynamic parameters for the cis-trans isomerization of 1-chloro-2-fluoroethylene and the energy differences for related haloethylenes.

| Compound | Parameter | Value | Units |

|---|---|---|---|

| 1-Chloro-2-fluoroethylene | ΔH° at 615 K | 780 ± 20 | cal/mol |

| ΔS° at 615 K | 0.21 ± 0.04 | cal/deg-mol | |

| Difluorodiazene (N₂F₂) | Electronic Energy Difference (ΔE) | 3050 ± 400 | cal/mol |

| 1,2-Difluoroethylene (B154328) (C₂F₂H₂) | Electronic Energy Difference (ΔE) | 1080 ± 120 | cal/mol |

| 1-Chloro-2-fluoroethylene (C₂ClFH₂) | Electronic Energy Difference (ΔE) | 870 ± 110 | cal/mol |

| 1,2-Dichloroethylene (C₂Cl₂H₂) | Electronic Energy Difference (ΔE) | 720 ± 160 | cal/mol |

| 1,2-Dibromoethylene (C₂Br₂H₂) | Electronic Energy Difference (ΔE) | 250 ± 330 | cal/mol |

Note: For the electronic energy differences, a positive value indicates the cis isomer has lower energy. researchgate.net

Role of Transition States and Intermediates in Thermal Reactions

Thermal reactions of 1-chloro-2-fluoroethylene, such as cis-trans isomerization and potential decomposition at higher temperatures, are governed by the energetics of their respective transition states and the involvement of any reaction intermediates.

In the context of cis-trans isomerization, the reaction proceeds from one isomer (e.g., cis) to the other (trans) by passing through a high-energy transition state. This transition state corresponds to a molecular geometry where the p-orbitals of the carbon atoms, which form the pi bond, are orthogonal to each other, effectively breaking the pi bond. This state represents the energy maximum along the reaction coordinate for rotation about the C=C bond. The energy required to reach this transition state from the ground state of an isomer is the activation energy of the reaction. The thermodynamic data, such as the enthalpy of reaction (780 cal/mol), reflects the difference in stability between the cis and trans ground states, but not the height of the energy barrier to the transition state. researchgate.net This isomerization is a concerted process and is not believed to involve any stable intermediates.

At sufficiently high temperatures, 1-chloro-2-fluoroethylene can undergo thermal decomposition. While specific studies on the decomposition of this exact molecule are not detailed in the provided search results, the behavior of structurally related halogenated alkenes can provide insight into potential pathways. For instance, the thermal decomposition of compounds like trans-1-chloro-3,3,3-trifluoropropene involves the formation of radical intermediates. rsc.org By analogy, a plausible decomposition mechanism for 1-chloro-2-fluoroethylene at high temperatures could involve the homolytic cleavage of the carbon-chlorine or carbon-fluorine bond, which have different bond dissociation energies, to form vinyl radical and halogen radical intermediates. These highly reactive intermediates would then participate in subsequent reactions.

Another potential thermal reaction pathway for vinyl halides is dehydrohalogenation to form an alkyne. wikipedia.org This elimination reaction would also proceed through a specific transition state, the structure and energy of which would determine the reaction rate.

The study of these transition states and intermediates is often accomplished through computational quantum chemistry, which can model the potential energy surface of a reaction and identify the structures and energies of these transient species. researchgate.net

Intermolecular Interactions and Formation of Molecular Complexes

Spectroscopic Characterization of 1-Chloro-2-fluoroethylene (B1583420) Complexes

High-resolution spectroscopic techniques are paramount for elucidating the precise three-dimensional structures of transient, weakly bound molecular complexes formed in the gas phase.

Fourier Transform Microwave (FTMW) spectroscopy is a powerful tool for determining the rotational constants and, consequently, the detailed molecular structure of gas-phase complexes. acs.orgnih.gov By expanding a dilute mixture of 1-chloro-2-fluoroethylene and a binding partner like HCl or acetylene (B1199291) in an inert carrier gas such as argon into a high vacuum, the complexes are formed and cooled to very low rotational and vibrational temperatures. acs.org This process allows for the observation of their rotational spectra.

For the heterodimer of (E)-1-chloro-2-fluoroethylene with hydrogen chloride ((E)-1-chloro-2-fluoroethylene–HCl), researchers utilized both broadband, chirped-pulse FTMW spectroscopy for initial spectral identification over a wide frequency range (5.6–18.1 GHz) and a more sensitive, high-resolution Balle–Flygare narrowband instrument for detailed analysis (6.0–20.0 GHz). acs.orgacs.org The observed rotational transitions are extensively split by the nuclear quadrupole hyperfine structure of the chlorine nucleus, providing valuable information about the electronic environment around the chlorine atom within the complex. acs.orgnih.gov Analysis of the spectra for multiple isotopologues, such as those containing ³⁵Cl and ³⁷Cl, allows for a precise determination of atomic coordinates through Kraitchman's equations, yielding the definitive structure of the complex. acs.org

Similarly, the structure of the gas-phase heterodimer formed between (Z)-1-chloro-2-fluoroethylene and acetylene was determined using FTMW spectroscopy in the 5.5 to 20.8 GHz range. acs.orgnih.gov This study was particularly notable as it was the first instance where, in a chlorofluoroethylene complex, the protic acid was found to bind to the chlorine atom instead of the more electronegative fluorine atom. acs.orgnih.govillinois.edu The combination of chirped-pulse and Balle-Flygare FTMW techniques confirmed a planar structure for the (Z)-1-chloro-2-fluoroethylene–acetylene complex. illinois.edu

The rotational constants derived from these FTMW studies for various isotopologues are the primary experimental data from which the geometry of the intermolecular interactions is inferred.

Table 1: Spectroscopic and Structural Parameters for (E)-1-chloro-2-fluoroethylene–HCl Complex

| Parameter | Value |

|---|---|

| Rotational Constant A (MHz) | 4878.9 |

| Rotational Constant B (MHz) | 1005.1 |

| Rotational Constant C (MHz) | 832.2 |

| H-bond distance (r(F···H)) | 1.956 Å |

| Secondary interaction distance (r(H···Cl)) | 2.830 Å |

| H-bond angle (∠(C-F···H)) | 110.1° |

Data derived from studies on the most abundant isotopologue. acs.org

Table 2: Structural Parameters for the (Z)-1-chloro-2-fluoroethylene–Acetylene Complex

| Parameter | Value |

|---|---|

| H-bond distance (r(Cl···H)) | 2.684 Å |

| Secondary interaction distance (r(H···C≡)) | 2.678 Å |

| H-bond angle (∠(C-Cl···H)) | 87.0° |

Data represents the geometry determined by FTMW spectroscopy. acs.org

Nature of Intermolecular Interactions

The structures of 1-chloro-2-fluoroethylene complexes, as determined by FTMW spectroscopy, reveal a hierarchy of noncovalent interactions that dictate the preferred geometry.

The primary and most dominant intermolecular interaction in the complexes of 1-chloro-2-fluoroethylene with protic acids is the hydrogen bond. acs.org In the case of the (E)-1-chloro-2-fluoroethylene–HCl complex, the geometry is similar to that of the vinyl fluoride (B91410)–HCl complex. acs.orgacs.org The hydrogen chloride molecule binds across the C=C double bond, forming a primary hydrogen bond between its acidic hydrogen and the fluorine atom of the haloethylene. acs.orgnih.govacs.org This interaction is driven by the high electronegativity and nucleophilicity of the fluorine atom. acs.org

Beyond the primary hydrogen bond, weaker secondary interactions play a crucial role in stabilizing the observed geometry of the complexes. acs.org In the (E)-1-chloro-2-fluoroethylene–HCl complex, after forming the primary F···H–Cl hydrogen bond, the molecule bends to allow a secondary interaction to develop between the chlorine atom of the HCl molecule and the hydrogen atom situated cis to the fluorine on the ethylene (B1197577) subunit. acs.orgnih.govacs.org The presence of the trans chlorine atom in the haloethylene is suggested to enhance the importance of this secondary interaction compared to the analogous complex with vinyl fluoride. acs.orgacs.org

For the (Z)-1-chloro-2-fluoroethylene–acetylene complex, the planar geometry is stabilized by a secondary interaction between the π-electron cloud of the acetylene triple bond and the hydrogen atom that is geminal to the chlorine atom. acs.orgillinois.edu This interaction works in concert with the primary Cl···H hydrogen bond. acs.org The presence of the fluorine atom in the haloethylene is thought to weaken the primary hydrogen bond but strengthen this secondary interaction with the geminal hydrogen atom when compared to the vinyl chloride-acetylene complex. acs.org

In contrast, the (E)-1-chloro-2-fluoroethylene–HF and –HCl complexes adopt a "top-binding" mode, where the acid binds across the double bond to the fluorine atom. acs.orgacs.org In these cases, the strength of the F···H hydrogen bond, combined with a favorable secondary interaction with the cis-hydrogen, represents the most stable configuration. acs.orgacs.org The study of these different isomers and their complexes with various protic acids reveals how subtle changes in the haloethylene's structure can tip the balance between steric and electrostatic forces, leading to different preferred geometries. aip.orgresearchgate.net

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| 1-Chloro-2-fluoroethylene |

| (E)-1-Chloro-2-fluoroethylene |

| (Z)-1-Chloro-2-fluoroethylene |

| Acetylene |

| Argon |

| Hydrogen chloride |

| Hydrogen fluoride |

| Vinyl chloride |

Environmental Fate and Atmospheric Chemistry Research Academic Focus

Photochemical Degradation Pathways in the Atmosphere

The primary removal mechanism for 1-chloro-2-fluoroethylene (B1583420) from the troposphere is through chemical reaction with hydroxyl (OH) radicals. conicet.gov.ar This photochemical oxidation process is initiated by the addition of the OH radical across the carbon-carbon double bond, a characteristic reaction for unsaturated volatile organic compounds in the atmosphere. conicet.gov.aracs.org

Kinetic studies using relative-rate techniques have been performed to determine the rate coefficients for the reaction of both cis- and trans-isomers of 1-chloro-2-fluoroethylene with OH radicals at room temperature and atmospheric pressure. conicet.gov.ar The rate coefficients are essential for calculating the atmospheric lifetime of the compound, which indicates its persistence and potential for long-range transport. conicet.gov.ar

The reaction with OH radicals is the dominant atmospheric loss process for these halogenated ethenes. conicet.gov.ar Based on the experimentally determined rate coefficients, the global atmospheric lifetimes (τ) can be estimated. Considering a global average OH radical concentration, the calculated lifetimes indicate that these compounds are relatively short-lived in the atmosphere, which limits their potential to contribute significantly to stratospheric ozone depletion or global warming. conicet.gov.ar

| Isomer | Rate Coefficient (kOH) (cm³ molecule⁻¹ s⁻¹) | Estimated Atmospheric Lifetime (τ) |

|---|---|---|

| (E)-1-chloro-2-fluoroethylene | (2.02 ± 0.38) x 10⁻¹² | ~5.7 days |